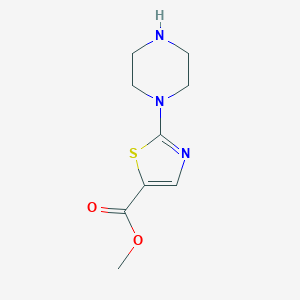

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-11-9(15-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHPWSRLTNLURY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628530 | |

| Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726185-68-8 | |

| Record name | Methyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Intermediate

Core Chemical Identity

At its heart, Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring substituted at the 2-position with a piperazine moiety and at the 5-position with a methyl carboxylate group. This unique arrangement of functional groups imbues it with a specific set of chemical characteristics that are highly valuable in the synthesis of more complex molecules.

| Property | Value | Source |

| CAS Number | 726185-68-8 | [1][2] |

| Molecular Formula | C₉H₁₃N₃O₂S | [1] |

| Molecular Weight | 227.28 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=CSC(=N1)N2CCNCC2 | [1] |

| Storage Temperature | 2-8°C | [2][3] |

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Synthetic Pathways: A Deductive Approach

A direct, published synthesis protocol for this compound is not readily found. However, based on established methodologies for the synthesis of analogous 2-aminothiazole derivatives, a highly plausible and efficient synthetic route can be proposed. The most logical approach involves a two-step process:

-

Nucleophilic Aromatic Substitution: Reaction of a suitable 2-halothiazole-5-carboxylate with N-Boc-piperazine.

-

Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

This strategy is favored in medicinal chemistry due to the high yields and clean reactions associated with both steps. The Boc-protecting group is crucial for preventing side reactions and controlling the reactivity of the piperazine nitrogens.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate

-

Rationale: This step involves a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the carboxylate group at the 5-position of the thiazole ring activates the 2-position for nucleophilic attack by the secondary amine of N-Boc-piperazine. A common starting material for this reaction is methyl 2-chlorothiazole-5-carboxylate or methyl 2-bromothiazole-5-carboxylate.

-

Procedure:

-

To a solution of methyl 2-chlorothiazole-5-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-Boc-piperazine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 80-100°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate.

-

Step 2: Synthesis of this compound (Final Product)

-

Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[4]

-

Procedure:

-

Dissolve the purified tert-butyl 4-(5-(methoxycarbonyl)thiazol-2-yl)piperazine-1-carboxylate (1.0 eq) from Step 1 in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The product will likely be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water and basify with a suitable base such as saturated sodium bicarbonate solution until the pH is > 8.

-

Extract the aqueous layer with an organic solvent like ethyl acetate or DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Diagram: Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the piperazine moiety, the thiazole ring, and the methyl ester.

-

Piperazine Moiety: The secondary amine in the piperazine ring is the most reactive site for nucleophilic reactions. It can be readily acylated, alkylated, sulfonylated, or used in reductive amination reactions to introduce a wide variety of substituents. This versatility is a key reason for its utility as a synthetic intermediate in drug discovery. The piperazine ring is a common pharmacophore found in many clinically approved drugs, often contributing to improved pharmacokinetic properties.[1]

-

Thiazole Ring: The thiazole ring is an important heterocyclic scaffold in medicinal chemistry, found in numerous drugs and biologically active compounds.[5] It is generally stable to a range of reaction conditions. The electron-donating piperazine group at the 2-position and the electron-withdrawing carboxylate at the 5-position modulate the electron density of the ring, influencing its reactivity in, for example, electrophilic aromatic substitution, although such reactions are less common than modifications to the piperazine nitrogen. The thiazole nucleus is known to be a key component in compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[5]

-

Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be coupled with amines to form amides, a common transformation in the synthesis of drug candidates. The ester can also be reduced to a primary alcohol.

Potential Applications:

Given its structure, this compound is an ideal starting material for the synthesis of libraries of compounds for screening in various therapeutic areas. The piperazine nitrogen allows for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR). Its potential applications as an intermediate are broad, with particular relevance to the development of:

-

Kinase Inhibitors: Many kinase inhibitors incorporate a piperazine moiety for interaction with the solvent-exposed region of the kinase active site.

-

Central Nervous System (CNS) Agents: The piperazine scaffold is prevalent in drugs targeting CNS receptors.

-

Antiviral and Antibacterial Agents: Thiazole and piperazine-containing compounds have shown promise as antimicrobial agents.[5]

Spectroscopic and Physical Properties: An Educated Prediction

Predicted Spectroscopic Data:

-

¹H NMR:

-

A singlet for the thiazole proton (C4-H) is expected in the aromatic region, likely around 7.5-8.0 ppm.

-

A singlet for the methyl ester protons (-OCH₃) would appear around 3.8-4.0 ppm.

-

The piperazine protons will likely appear as two multiplets, corresponding to the protons adjacent to the thiazole ring and those adjacent to the secondary amine. These are expected in the range of 3.0-3.8 ppm.

-

A broad singlet for the N-H proton of the piperazine ring, which would be exchangeable with D₂O.

-

-

¹³C NMR:

-

The carbonyl carbon of the ester will be the most downfield signal, expected around 160-165 ppm.

-

Carbons of the thiazole ring will appear in the aromatic region (approximately 110-170 ppm).

-

The methyl carbon of the ester will be around 50-55 ppm.

-

The piperazine carbons will show signals in the 40-55 ppm range.

-

-

Mass Spectrometry (MS):

-

The ESI+ spectrum would be expected to show a prominent [M+H]⁺ ion at m/z 228.28.

-

-

Infrared (IR) Spectroscopy:

-

A characteristic C=O stretch for the ester at approximately 1700-1720 cm⁻¹.

-

N-H stretching for the secondary amine in the piperazine ring around 3300-3500 cm⁻¹.

-

C-N and C-S stretching bands associated with the thiazole and piperazine rings.

-

Predicted Physical Properties:

-

Appearance: Likely a solid at room temperature, possibly a crystalline powder, with a color ranging from off-white to yellow or brown, which is common for such heterocyclic compounds.[6]

-

Solubility: Expected to be soluble in polar organic solvents such as methanol, DMSO, and DMF. Its solubility in water is likely to be pH-dependent, increasing in acidic conditions due to the protonation of the piperazine nitrogens.

-

Melting Point: Difficult to predict with high accuracy, but based on similar structures, it would likely be in the range of 100-200°C.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable, albeit under-documented, chemical intermediate. Its strategic combination of a reactive piperazine handle, a stable thiazole core, and a modifiable ester group makes it a highly attractive starting point for the synthesis of diverse compound libraries. Researchers and drug development professionals can leverage the predictable reactivity of this molecule to efficiently construct novel chemical entities with the potential for a wide range of therapeutic applications. While a dedicated and detailed public dossier on this compound is yet to be compiled, the principles of organic chemistry and the wealth of literature on related structures provide a solid foundation for its successful utilization in the ongoing quest for new medicines.

References

- Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications. (n.d.).

-

Methyl 2-methyl-1,3-thiazole-5-carboxylate | C6H7NO2S | CID 21427465 - PubChem. (n.d.). Retrieved from [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. (n.d.). Retrieved from [Link]

-

DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie. (n.d.). Retrieved from [Link]

- This compound. (n.d.).

-

(A) Preparation of methyl thiazole-5-carboxylate - PrepChem.com. (n.d.). Retrieved from [Link]

-

Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC - PubMed Central. (2025, December 2). Retrieved from [Link]

-

Methyl 5-(piperazin-1-yl)benzofuran-2-carboxylate | C14H16N2O3 - PubChem. (n.d.). Retrieved from [Link]

-

Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023, December 12). Retrieved from [Link]

-

SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS - Farmacia Journal. (n.d.). Retrieved from [Link]

-

CAS No. 726185-68-8, this compound - 001CHEMICAL. (n.d.). Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved from [Link]

-

(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Publishing. (2024, August 9). Retrieved from [Link]

-

2-Methyl-thiazole-4,5-dicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved from [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. prepchem.com [prepchem.com]

- 4. tert-Butyl Esters [organic-chemistry.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (C₉H₁₃N₃O₂S). Intended for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of techniques. It details the strategic integration of High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is rationalized to demonstrate how a confluence of orthogonal analytical techniques provides an unambiguous, self-validating confirmation of the molecular structure. We present not only the expected data but also the causality behind the analytical choices, detailed experimental protocols, and the logic of spectral interpretation.

Introduction: The Rationale for a Multi-Faceted Approach

The molecule, this compound, is a heterocyclic compound featuring a thiazole core, a piperazine substituent, and a methyl ester group. Such scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Before any biological or further synthetic work can be undertaken, absolute confirmation of its structure is paramount. No single analytical technique can provide this confirmation. Instead, a logical workflow that pieces together different types of structural information is required.

The strategy is as follows:

-

Mass Spectrometry (MS): To determine the molecular weight and, crucially, the elemental formula. This provides the fundamental "parts list" of atoms.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present (e.g., C=O, N-H). This confirms that the major chemical bond types are accounted for.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of the atoms. ¹H NMR reveals the proton environment and neighboring protons, ¹³C NMR identifies all unique carbon atoms, and 2D NMR experiments (COSY and HSQC) definitively link the proton and carbon frameworks together.

This guide will walk through each of these stages, providing both the theoretical underpinnings and practical, field-tested protocols.

Foundational Analysis: Molecular Formula Determination via HRMS

The first and most critical step is to confirm the elemental composition. While low-resolution mass spectrometry provides the nominal mass, it cannot distinguish between isobaric compounds (different formulas with the same whole-number mass).[3] High-Resolution Mass Spectrometry (HRMS) provides mass accuracy to within a few parts per million (ppm), enabling the unambiguous determination of the molecular formula.[4][5]

For this compound, the expected molecular formula is C₉H₁₃N₃O₂S.

| Atom | Count | Exact Mass (Da) | Total Mass (Da) |

| ¹²C | 9 | 12.000000 | 108.000000 |

| ¹H | 13 | 1.007825 | 13.101725 |

| ¹⁴N | 3 | 14.003074 | 42.009222 |

| ¹⁶O | 2 | 15.994915 | 31.989830 |

| ³²S | 1 | 31.972071 | 31.972071 |

| Total | Calculated Exact Mass | 227.073148 |

An experimental HRMS result matching this calculated mass to within 5 ppm provides extremely high confidence in the elemental formula.[6]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

-

Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as the piperazine nitrogen is readily protonated.

-

Observation: Expect to see the protonated molecular ion [M+H]⁺ at m/z 228.080973.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Compare the measured m/z of the most intense peak in the isotopic cluster to the calculated exact mass. The instrument software will typically provide a formula match with an associated error value in ppm.[7]

-

Data Interpretation and Fragmentation

In addition to the molecular ion, mass spectrometry provides structural clues through fragmentation patterns.[8] For this molecule, characteristic fragmentation would involve cleavage of the piperazine ring or the bond connecting it to the thiazole.[9][10] Common fragments might include the loss of the piperazine moiety or cleavages within the ring itself.

Functional Group Identification: FTIR Spectroscopy

With the elemental formula established, Fourier-Transform Infrared (FTIR) spectroscopy is used to quickly confirm the presence of key functional groups. This technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies.

Expected Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |

| Secondary Amine | N-H Stretch | ~3300 (broad) | Characteristic of the piperazine N-H group. |

| Ester Carbonyl | C=O Stretch | ~1720 (strong) | Strong, sharp peak indicative of the methyl ester.[11] |

| Thiazole Ring | C=N, C=C Stretch | ~1620-1500 | Aromatic/heteroaromatic ring stretches.[12][13] |

| Ester C-O | C-O Stretch | ~1250 (strong) | Characteristic stretch for the ester linkage. |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify major peaks and compare them to established correlation tables to confirm the presence of the expected functional groups.[14]

The combined data from HRMS and FTIR confirm we have a molecule with the formula C₉H₁₃N₃O₂S containing an N-H group, a C=O group, and a heteroaromatic system. The next step is to assemble these pieces.

Structural Assembly: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. We will use ¹H NMR, ¹³C NMR, and 2D correlation experiments to build the final structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆.[15][16] DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and to ensure the N-H proton is observable. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

1D Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D Experiments:

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (in DMSO-d₆)

| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | Thiazole H-4 | ~8.1 | Singlet (s) | 1H | The sole proton on the electron-deficient thiazole ring is highly deshielded.[19] |

| b | -COOCH₃ | ~3.8 | Singlet (s) | 3H | Typical chemical shift for methyl ester protons.[20] |

| c | Piperazine -N-CH ₂- | ~3.5 | Triplet (t) | 4H | Protons adjacent to the thiazole nitrogen are deshielded. |

| d | Piperazine -NH -CH ₂- | ~2.9 | Triplet (t) | 4H | Protons adjacent to the secondary amine. |

| e | Piperazine NH | Variable | Broad Singlet (br s) | 1H | Exchangeable proton; shift is concentration and temperature dependent. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Rationale |

| Thiazole C2 | ~170 | Carbon double-bonded to two heteroatoms (N and S) is highly deshielded.[21] |

| Ester C=O | ~162 | Typical chemical shift for an ester carbonyl carbon. |

| Thiazole C5 | ~145 | Carbon attached to the ester group. |

| Thiazole C4 | ~125 | The CH carbon of the thiazole ring.[22] |

| -COOCH₃ | ~52 | Typical methyl ester carbon shift. |

| Piperazine -N-C H₂- | ~50 | Carbons adjacent to the thiazole ring. |

| Piperazine -NH-C H₂- | ~45 | Carbons adjacent to the secondary amine. |

2D NMR: Connecting the Pieces

While 1D spectra provide strong evidence, 2D experiments provide definitive proof of connectivity.[23][24]

-

COSY: A cross-peak between the proton signals at ~3.5 ppm (c ) and ~2.9 ppm (d ) would confirm that these two sets of piperazine protons are on adjacent carbons, validating the piperazine ring structure.

-

HSQC: This experiment correlates each proton signal with the carbon signal it is directly attached to. For example, it would show a correlation between the proton at ~8.1 ppm (a ) and the carbon at ~125 ppm (Thiazole C4), and between the methyl protons at ~3.8 ppm (b ) and the methyl carbon at ~52 ppm. This unambiguously links the proton and carbon assignments.

Integrated Structure Confirmation

The final structure is confirmed by the convergence of all analytical data. The process is a self-validating logical loop.

The HRMS provides the exact atomic composition. The FTIR confirms the presence of the expected functional groups (amine, ester, thiazole). The comprehensive NMR data then acts as the final arbiter, assembling these pieces into a single, unique constitutional isomer that is consistent with all observed data. The combination of these orthogonal techniques leaves no ambiguity as to the identity of the synthesized compound.

References

- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.

- Fiveable. High-Resolution Mass Spectrometry Definition. Organic Chemistry Key Term.

- PubMed. Applying 2D NMR methods to the structural elucidation of complex natural products.

- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.

- PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system.

- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.

- NMR sample preparation guidelines.

- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

- MIT OpenCourseWare. FT-NMR Sample Preparation Guide.

- Chemistry LibreTexts. High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.

- Scribd. NMR Sample Preparation Guide.

- Organomation. NMR Sample Preparation: The Complete Guide.

- PubMed. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.

- YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules.

- A Level Chemistry. High Resolution Mass Spectrometry (HRMS).

- Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.

- Plavac, N., et al. (1975). Carbon-13 Nuclear Magnetic Resonance Spectra of Isothiazole, 1,2-Dithiole, and 1,3-Dithiole Derivatives. Canadian Journal of Chemistry, 53(6), 836-844.

- MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- NIH. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

- ChemicalBook. 2-Aminothiazole (96-50-4) 1H NMR spectrum.

- ResearchGate. FTIR spectra of the thiazole derivative B and its functionalized PVC, PVC‐B.

- YouTube. Formula determination by high resolution mass spectrometry.

- FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS.

- Sharma, V.P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476.

- ResearchGate. Selected IR and 1 H NMR data for the aminothiazole compounds.

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry.

- The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles.

- ResearchGate. GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles.

- MDPI. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation.

- PubChem. Methyl 2-methyl-1,3-thiazole-5-carboxylate.

- Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications.

- MDPI. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.

- This compound.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 001CHEMICAL. CAS No. 726185-68-8, this compound.

- PubChem. Methyl Piperazine-2-carboxylate.

- Oregon State University. 1H NMR Chemical Shift.

- ChemicalBook. 2-(4-METHYLPIPERAZIN-1-YL)THIAZOLE-5-CARBOXALDEHYDE.

- Chemistry Steps. NMR Chemical Shift Values Table.

- Smolecule. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2.

Sources

- 1. innospk.com [innospk.com]

- 2. Buy Methyl 2-methylthiazole-5-carboxylate | 53233-90-2 [smolecule.com]

- 3. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. longdom.org [longdom.org]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. asianpubs.org [asianpubs.org]

- 22. organicchemistrydata.org [organicchemistrydata.org]

- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 24. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (CAS Number: 726185-68-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of methyl 2-(piperazin-1-yl)thiazole-5-carboxylate, registered under CAS number 726185-68-8. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational data and insights into this heterocyclic compound. While specific experimental data for this exact molecule remains limited in publicly accessible literature, this guide synthesizes available information on closely related analogues to provide a predictive framework for its characteristics and potential applications.

Introduction

This compound is a heterocyclic compound featuring a thiazole ring substituted with a piperazine moiety at the 2-position and a methyl carboxylate group at the 5-position. The integration of the thiazole and piperazine scaffolds suggests potential for diverse biological activities, as these motifs are prevalent in a wide range of pharmacologically active molecules. Thiazole derivatives are known for their broad spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. Similarly, the piperazine ring is a common functional group in many approved drugs, contributing to improved pharmacokinetic profiles and receptor interactions[3][4][5]. This guide aims to consolidate the known information about CAS 726185-68-8 and to extrapolate its likely properties and synthetic routes based on established chemical principles and data from analogous structures.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported. However, based on its chemical structure and information from suppliers, the following data has been compiled.

| Property | Value | Source |

| CAS Number | 726185-68-8 | [6] |

| Molecular Formula | C₉H₁₃N₃O₂S | [6] |

| Molecular Weight | 227.28 g/mol | [6] |

| Appearance | Not specified (likely a solid) | Inferred |

| Boiling Point | Not determined | [6] |

| Melting Point | Not determined | |

| Solubility | Not determined | |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [7][8] |

Synthesis and Characterization

A likely synthetic pathway would involve the nucleophilic aromatic substitution of a suitable 2-halo-thiazole-5-carboxylate with piperazine. The general workflow for such a synthesis is depicted below.

Caption: Proposed synthetic workflow for this compound.

Proposed Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of this compound. This should be adapted and optimized based on laboratory findings.

Materials:

-

Methyl 2-bromo-1,3-thiazole-5-carboxylate

-

Piperazine (excess)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

A non-nucleophilic base (e.g., Potassium carbonate or Diisopropylethylamine)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of methyl 2-bromo-1,3-thiazole-5-carboxylate in the chosen anhydrous solvent, add an excess of piperazine (typically 2-3 equivalents).

-

Add the base to the reaction mixture.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80-120°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the thiazole, piperazine, and methyl ester protons and carbons, with characteristic chemical shifts and coupling constants[4][9][10].

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C=O of the ester, C=N of the thiazole ring, and N-H of the piperazine.

Potential Biological Activity and Applications

While no specific biological data for this compound has been found, the constituent chemical moieties are present in numerous biologically active compounds.

-

Anticancer Potential: Many thiazole derivatives, including those with piperazine substituents, have been investigated as anticancer agents[11][12][13][14]. For instance, Dasatinib, a potent tyrosine kinase inhibitor, features a 2-aminothiazole core. It is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel kinase inhibitors or other anticancer agents.

-

Anti-inflammatory Activity: Thiazole-containing compounds have also been explored for their anti-inflammatory properties, with some derivatives showing selective inhibition of cyclooxygenase (COX) enzymes[15]. The piperazine moiety is also found in some anti-inflammatory drugs.

-

Central Nervous System (CNS) Activity: A Thai chemical supplier suggests that the compound is used in pharmaceutical research as a precursor for compounds with potential activity on the central nervous system, such as antidepressants, anxiolytics, or antipsychotics, due to the potential of the piperazine and thiazole structures to interact with receptors in the brain[16].

The following diagram illustrates the potential areas of biological investigation for this compound.

Caption: Potential research applications of this compound.

Safety and Handling

Specific safety and handling information for this compound is not detailed in publicly available safety data sheets. However, based on general laboratory practice for handling novel chemical entities, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C[7][8].

-

Toxicity: The toxicological properties have not been fully investigated. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound (CAS 726185-68-8) is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and drug development. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its physicochemical properties, a plausible synthetic route, and highlights its potential biological relevance based on the activities of related compounds. Further research is warranted to fully elucidate the chemical and biological profile of this molecule and to explore its potential as a lead compound or intermediate in the development of new therapeutic agents.

References

-

Liu, W., Zhou, J., Qi, F., Bensdorf, K., Li, Z., Zhang, H., Qian, H., Huang, W., Cai, X., Cao, P., Wellner, A., & Gust, R. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Archiv der Pharmazie, 344(8), 523-531. [Link]

-

MySkinRecipes. (n.d.). Methyl2-(piperazin-1-yl)thiazole-5-carboxylate. Retrieved from [Link]

-

Rayala, R., Chaudhari, P., Bunnell, A., Roberts, B., Chakrabarti, D., & Nefzi, A. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. [Link]

- Loewe, H., & Urbanietz, J. (1969). Carboxylic acid-n-methyl-piperazides and their utilization as anthelmintics. U.S. Patent No. 3,484,524. Washington, DC: U.S.

- Manoury, P. M., Binet, J. L., Dumas, A. P., Lefevre-Borg, F. M., & Imbert, T. F. (1990). 4-Methyl-5[2-(4-phenyl-1-piperazinyl)-ethyl] thiazole derivatives, their preparation and pharmaceutical compositions containing them.

-

Dhongade, A. B., Shah, U., Patil, B. N., Shinde, R. A., Sarkar, R., Mukherjee, A., Mali, S. N., Adole, V. A., & Pawar, T. B. (2024). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC advances, 14(1), 237–253. [Link]

- Wu, Y., & Li, L. (2017). 6 methylthiazols and the carboxamides derivatives of triazole 5 and application.

- Johnson, D. S., & Steeves, J. (2009). Methods for the preparation of N-substituted piperazine acetic acid active esters. U.S.

-

Bieliauskas, A., Voitechovičiūtė, A., Vaickelionienė, R., Vaickelionis, G., & Šačkus, A. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2816. [Link]

-

Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

-

001Chemical. (n.d.). This compound. Retrieved from [Link]

- Askew, B. C., & Hunt, J. T. (2004). Thiazole and oxazole protein tyrosine kinase inhibitors. U.S. Patent No. 6,794,383. Washington, DC: U.S.

-

Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671–697. [Link]

-

Cai, W. X., Liu, A. L., Li, Z. M., Dong, W. L., Liu, X. H., & Sun, N. B. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 10. [Link]

-

Bouziane, A., Ben-Ammar, A., Bouriche, A., Al-Ayed, A. S., Gacemi-Kirane, D., & Djouad, A. (2022). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 27(23), 8137. [Link]

-

Al-Omair, M. A., Ali, B., & Shah, M. R. (2022). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate and Methyl 2-acetyl-5′-(2-thienyl)-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]-1,1-dioxide-2′(4′H)-carboxylate. Journal of Chemistry, 2022, 1-9. [Link]

-

Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. Molecules, 25(18), 4298. [Link]

-

Haroon, M., Akhtar, T., Yousuf, M., & Ashfaq, M. (2022). Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. Journal of Molecular Structure, 1252, 132158. [Link]

-

LookChem. (n.d.). 1-Piperazinecarboxylic acid, 4-[6-[(5-ethenyl-2-thiazolyl)aMino]-2-Methyl-4-pyriMidinyl]-, 1,1-diMethylethyl ester. Retrieved from [Link]

-

Kumar, A., & Rawal, R. K. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8137. [Link]

-

El-Sayed, N. N. E., & Al-Ghorbani, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. EP0364350A1 - 4-Methyl-5[2-(4-phenyl-1-piperazinyl)-ethyl] thiazole derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 4. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107445979A - 6 methylthiazols and the carboxamides derivatives of triazole 5 and application - Google Patents [patents.google.com]

- 6. arctomsci.com [arctomsci.com]

- 7. FCKeditor - Resources Browser [nstu.ru]

- 8. 001chemical.com [001chemical.com]

- 9. Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Methyl2-(piperazin-1-yl)thiazole-5-carboxylate [myskinrecipes.com]

Whitepaper: A Prospective Analysis of the Therapeutic Targets of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Executive Summary

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate (MPTC) is a small molecule featuring a 2-(piperazin-1-yl)thiazole core. While direct biological data for MPTC is not publicly available, its chemical architecture represents a "privileged scaffold" in modern medicinal chemistry. This scaffold is present in numerous compounds with demonstrated and potent biological activities across diverse therapeutic areas. This guide provides a prospective analysis, based on extensive literature precedent for analogous structures, to identify and prioritize the most promising therapeutic targets for MPTC. We hypothesize three primary target classes for which this scaffold has shown significant promise: Protein Kinases in oncology, G-Protein Coupled Receptors (GPCRs) in neuroscience, and Cholinesterases in neurodegenerative disorders. For each class, this document outlines the scientific rationale, proposes specific molecular targets, and provides detailed, field-proven experimental workflows for validation.

Introduction: The 2-(Piperazin-1-yl)thiazole Scaffold, a Versatile Pharmacophore

The chemical structure of MPTC combines two key heterocyclic moieties: a thiazole ring and a piperazine ring. This combination has proven to be a highly successful strategy in drug discovery.

-

The Thiazole Ring: This five-membered heterocycle is a crucial component in a multitude of FDA-approved drugs, including the kinase inhibitors Dasatinib and Dabrafenib.[1][2] Its electronic properties and ability to form key hydrogen bonds make it an effective hinge-binding motif for enzymes like protein kinases.[3]

-

The Piperazine Ring: As one of the most prevalent scaffolds in medicinal chemistry, the piperazine nucleus is a cornerstone of drug design, particularly for targeting the central nervous system (CNS).[4][5] Its inclusion in a molecule often confers favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and provides a versatile vector for chemical modification to fine-tune target affinity and selectivity.[5]

The convergence of these two moieties in MPTC creates a molecule with significant potential for biological activity. This guide serves as a strategic roadmap for elucidating this potential by proposing a logical, evidence-based screening and validation cascade.

Target Class I: Protein Kinase Inhibition in Oncology

The 2-aminothiazole scaffold is a well-established template for potent kinase inhibitors.[3] The FDA-approved dual Src/Abl kinase inhibitor, Dasatinib, features a 2-aminothiazole core, underscoring the clinical relevance of this chemical class.[6] Numerous studies have demonstrated that conjugating this core with a piperazine moiety yields compounds with significant antiproliferative activity against various cancer cell lines, often through the inhibition of key oncogenic kinases.[1][7][8]

Hypothesized Kinase Targets: Based on literature precedent for this scaffold, a primary screening panel for MPTC should include, but not be limited to:

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key mediator of tumor angiogenesis.[1]

-

Src Family Kinases (e.g., Src, Lck): Non-receptor tyrosine kinases involved in cell growth, differentiation, and survival.[3]

-

Abl Kinase: A tyrosine kinase whose hyperactivity drives chronic myelogenous leukemia (CML).[6]

-

EGFR: Epidermal Growth Factor Receptor, a driver in many solid tumors, including lung and colon cancer.[9][10]

Proposed Mechanism of Action: Kinase Inhibition

MPTC likely acts as an ATP-competitive inhibitor, binding to the kinase hinge region via its thiazole core, thereby blocking downstream phosphorylation events that drive cell proliferation.

Caption: Hypothetical inhibition of the EGFR signaling cascade by MPTC.

Experimental Validation Workflow

A tiered approach is recommended, starting with broad biochemical screening followed by cell-based validation of promising hits.

Caption: Experimental workflow for validating MPTC as a kinase inhibitor.

Protocol 1: In Vitro Kinase Panel Screening

Objective: To determine the inhibitory concentration (IC50) of MPTC against a panel of purified protein kinases.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of MPTC in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well plate.

-

Assay Plate Setup: In a suitable assay plate (e.g., 384-well), add the kinase, a fluorescently-labeled peptide substrate, and ATP. The ATP concentration should be set at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.

-

Initiate Reaction: Add the diluted MPTC or vehicle control (DMSO) to the assay wells to initiate the kinase reaction. A known inhibitor for each kinase should be run as a positive control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Readout: Terminate the reaction by adding a stop solution. Read the plate on a suitable instrument that can measure the ratio of phosphorylated to unphosphorylated substrate.

-

Data Analysis: Convert the readout to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of MPTC concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a potent, known inhibitor as a positive control validates that the assay is responsive. The vehicle control establishes the 0% inhibition baseline.

Protocol 2: Cellular Proliferation Assay (SRB Method)

Objective: To measure the growth inhibitory (GI50) effect of MPTC on cancer cell lines relevant to the identified kinase hits.

Methodology:

-

Cell Plating: Seed cancer cells (e.g., HCT-116 for colorectal cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of MPTC for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dasatinib).

-

Cell Fixation: Gently wash the cells with PBS and fix them by adding cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with water and allow them to air dry. Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes.

-

Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Solubilize the bound dye with 10 mM Tris base solution.

-

Readout: Measure the absorbance at 510 nm on a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50, the concentration causing 50% inhibition of cell growth.

Table 1: Hypothetical Screening Data for MPTC

| Target Kinase | IC50 (nM) | Relevant Cancer Cell Line | GI50 (nM) |

| VEGFR-2 | 45 | HUVEC | 150 |

| Src | 120 | HT-29 | 450 |

| Abl | >10,000 | K562 | >10,000 |

| EGFR | 85 | A549 | 210 |

Target Class II: G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of transmembrane proteins and proven drug targets.[11] Allosteric modulation, which involves binding to a site distinct from the endogenous ligand binding site, offers a sophisticated mechanism for fine-tuning receptor signaling with potentially fewer side effects.[11][12] The piperazine scaffold is a hallmark of many GPCR-targeting drugs. Furthermore, literature on related thiazole-containing compounds has explicitly demonstrated activity at opioid and adenosine receptors, both of which are GPCRs.[4][13]

Hypothesized GPCR Targets:

-

Opioid Receptors (μ, δ, κ): Based on direct evidence of antinociceptive effects from thiazole-piperazine derivatives being reversed by naloxone, a non-selective opioid antagonist.[4]

-

Adenosine A2A Receptor: Thiazolo[5,4-d]pyrimidines bearing a piperazine side chain have been identified as potent and selective A2A inverse agonists, a target for Parkinson's disease and immuno-oncology.[13]

-

Dopamine/Serotonin Receptors: A logical extension given the ubiquity of the piperazine motif in antipsychotic and antidepressant medications.

Proposed Mechanism of Action: GPCR Modulation

MPTC could act as a competitive antagonist at the orthosteric site or, more subtly, as an allosteric modulator that alters the affinity or efficacy of the endogenous ligand.

Caption: A generic GPCR signaling pathway (Gs-coupled) modulated by MPTC.

Experimental Validation Workflow

Protocol 3: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of MPTC for a specific GPCR target (e.g., human A2A receptor).

Methodology:

-

Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human A2A receptor.

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radioligand for the A2A receptor (e.g., [³H]-ZM241385), and varying concentrations of MPTC.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of MPTC that displaces 50% of the radioligand) is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Trustworthiness: This protocol is a gold standard for quantifying direct binding interactions. The use of a saturating concentration of a known competitor to define non-specific binding is a critical internal control.

Protocol 4: Functional Assay (cAMP Measurement)

Objective: To determine if MPTC acts as an agonist, antagonist, or allosteric modulator of GPCR function.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the GPCR of interest (e.g., A2A receptor).

-

Agonist Mode: Treat cells with increasing concentrations of MPTC alone to see if it stimulates cAMP production.

-

Antagonist Mode: Pre-incubate cells with increasing concentrations of MPTC, then stimulate with a fixed (e.g., EC80) concentration of a known agonist (e.g., NECA for the A2A receptor).

-

Cell Lysis and Detection: After stimulation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE.

-

Data Analysis:

-

Agonist: A dose-dependent increase in cAMP indicates agonist activity.

-

Antagonist: A dose-dependent decrease in the agonist-stimulated cAMP signal indicates antagonist activity. A Schild analysis can determine the potency (pA2).

-

Allosteric Modulator: If MPTC alters the potency (EC50) or efficacy (Emax) of the primary agonist, it is acting allosterically. A positive allosteric modulator (PAM) would increase potency/efficacy, while a negative allosteric modulator (NAM) would decrease it.[14]

-

Target Class III: Cholinesterase Inhibition

Recent studies have highlighted the potential of thiazole-piperazine derivatives as multi-target agents for Alzheimer's disease.[15] Specifically, compounds with this scaffold have demonstrated potent, sub-micromolar inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes involved in the breakdown of the neurotransmitter acetylcholine.[15][16]

Hypothesized Targets:

-

Acetylcholinesterase (AChE)

-

Butyrylcholinesterase (BuChE)

Protocol 5: In Vitro Cholinesterase Inhibition (Ellman's Assay)

Objective: To measure the IC50 of MPTC against AChE and BuChE.

Methodology:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE from electric eel or human recombinant), the substrate (acetylthiocholine iodide, ATCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and varying concentrations of MPTC. Add the enzyme solution to each well and pre-incubate for 15 minutes at 25°C.

-

Initiate Reaction: Initiate the reaction by adding the substrate (ATCI).

-

Kinetic Readout: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes) using a microplate reader. The rate of color change is proportional to enzyme activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of MPTC. Determine the percent inhibition relative to the vehicle control and plot against the logarithm of MPTC concentration to determine the IC50 value.

Causality: The assay directly measures the enzymatic breakdown of a specific substrate. Inhibition of this process by MPTC is a direct measure of its effect on the enzyme. The use of a known inhibitor like Donepezil serves as a positive control.

Summary and Future Directions

The 2-(piperazin-1-yl)thiazole scaffold present in MPTC is a highly validated pharmacophore. Based on compelling literature evidence, the most promising therapeutic targets fall into three main classes, summarized below.

Table 2: Summary of Proposed Therapeutic Targets for MPTC

| Target Class | Specific Targets | Rationale / Key Evidence | Therapeutic Area |

| Protein Kinases | VEGFR-2, Src, EGFR | Scaffold is a known kinase inhibitor template (e.g., Dasatinib); numerous analogs show potent antiproliferative activity.[1][6] | Oncology |

| GPCRs | Opioid Receptors, Adenosine A2A | Thiazole-piperazine analogs show naloxone-reversible antinociception and potent A2A receptor inverse agonism.[4][13] | Neuroscience, Pain |

| Cholinesterases | AChE, BuChE | Recent studies show potent, dual inhibition of AChE/BuChE by thiazole-piperazine derivatives.[15] | Neurodegenerative Disease |

A logical path forward involves a broad primary screening campaign (e.g., a commercial kinase panel) followed by focused investigation into GPCR and cholinesterase activity. Positive hits from any of these screens would warrant significant follow-up, including:

-

Lead Optimization: Synthesis of analogs to establish a structure-activity relationship (SAR) and improve potency, selectivity, and pharmacokinetic properties.

-

In Silico Modeling: Molecular docking studies with crystal structures of identified targets (if available) to predict binding modes and guide rational drug design.

-

ADME/Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure the development of a drug-like candidate.

By executing the strategic workflows outlined in this guide, researchers can efficiently and rigorously elucidate the therapeutic potential of this compound, potentially uncovering a valuable lead candidate for a next-generation therapeutic.

References

-

Gunal, S., Erkec, G., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Pharmaceuticals (Basel).

-

Cakmak, O., et al. (2015). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry.

-

Al-Warhi, T., et al. (2022). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. ResearchGate.

-

Lombardo, L.J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry.

-

Mostafa, A.S., et al. (2024). Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Archiv der Pharmazie.

-

Abdel-Wahab, B.F., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances.

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.

-

Abdel-Wahab, B.F., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Publishing.

-

Shaik, A.B., et al. (2024). Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies. RSC Advances.

-

Gissel, T., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules.

-

Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design.

-

Mostafa, A.S., et al. (2024). Novel thiazole-clubbed piperazine derivatives as potential cholinesterase inhibitors. ResearchGate.

-

Tomasa, A.D., et al. (2021). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules.

-

ShenZhen Jianbamboo Biotechnology Co. Ltd. This compound.

-

Arctom Scientific. This compound.

-

BLDpharm. This compound.

-

Liu, X.H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules.

-

Asati, V., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

-

Conn, P.J., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry.

-

Liu, X.H., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate.

-

Zhou, Q., et al. (2022). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Endocrinology.

-

Christopher, J.A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242. Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 8. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]

- 9. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Novel quinolinyl-thiazole hybrid candidates bearing N-methyl piperazine as potential anti-breast cancer agents: synthesis, biological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential: A Mechanistic Exploration of Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate

Abstract

Methyl 2-(piperazin-1-yl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring linked to a piperazine moiety. While primarily documented as a key intermediate in the synthesis of diverse pharmaceutical agents, its intrinsic biological activities remain largely unexplored. This technical guide delves into the potential mechanisms of action of this compound by examining the well-established pharmacological profiles of its core structural motifs: the 2-(piperazin-1-yl)thiazole and the thiazole-5-carboxylate. By synthesizing data from structurally analogous compounds, we will explore plausible therapeutic applications, including anticancer, anti-inflammatory, and central nervous system (CNS) activities. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational framework for future investigation and hypothesis-driven experimentation.

Introduction: The Structural Blueprint of a Versatile Scaffold

This compound (Figure 1) is a molecule of significant interest in medicinal chemistry. Its structure is characterized by a thiazole-5-carboxylate core, a known pharmacophore present in various biologically active compounds, and a 2-substituted piperazine ring, a common feature in many approved drugs. The primary documented utility of this compound is as a versatile building block in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system, such as antipsychotic and antidepressant drugs.[1][2]

The thiazole ring is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, a structure that imparts a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties and confer activity against various biological targets, notably CNS receptors.[3] The combination of these two moieties in this compound suggests a high potential for multifaceted biological activity.

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Inferred Mechanisms of Action: Insights from Structural Analogs

Given the limited direct research on this compound, we can infer its potential mechanisms of action by examining studies on structurally related compounds. This approach allows us to formulate testable hypotheses and design targeted experimental workflows.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research points to the anticancer potential of thiazole and piperazine derivatives. A plausible mechanism of action for this compound is the inhibition of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

2.1.1. VEGFR-2 Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[5][6]

Structurally similar compounds containing the 2-(piperazin-1-yl)thiazole scaffold have demonstrated potent inhibitory activity against VEGFR-2. For instance, a series of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole moieties exhibited significant antiproliferative activity through VEGFR-2 tyrosine kinase inhibition.[7] Molecular docking studies of these compounds revealed binding interactions with key residues in the ATP-binding pocket of VEGFR-2, preventing its activation.[7]

Figure 2: Postulated VEGFR-2 Signaling Pathway and Point of Inhibition

Hypothesized inhibition of VEGFR-2 by the title compound, blocking downstream signaling.

2.1.2. Induction of Apoptosis and Cell Cycle Arrest

In addition to direct kinase inhibition, related thiazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives demonstrated potent anti-proliferative activity by inducing cell cycle arrest at the G0/G1 phase.[4]

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

The thiazole moiety is a well-known scaffold in the development of anti-inflammatory agents. A potential mechanism for the anti-inflammatory activity of this compound is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[8][9] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[3]

Studies on N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs have shown that these compounds possess anti-inflammatory properties, and molecular docking studies suggest that they bind to the active site of the COX-2 enzyme.

Figure 3: COX-2 Mediated Inflammatory Pathway and Potential Inhibition

Postulated inhibition of the COX-2 enzyme by the title compound, reducing prostaglandin synthesis.

Central Nervous System (CNS) Activity: Modulation of Dopamine and Serotonin Receptors

The use of this compound as an intermediate in the synthesis of antipsychotic and antidepressant drugs strongly suggests its potential to interact with CNS targets.[1][2] The piperazine moiety is a common feature in many CNS-active drugs, and its presence in the structure of the title compound makes it a candidate for modulating neurotransmitter receptor activity.

The therapeutic effects of many antipsychotic and antidepressant medications are attributed to their interaction with dopamine and serotonin receptors.[10] For example, the blockade of dopamine D2 receptors in the mesolimbic pathway is a key mechanism of action for many antipsychotic drugs.[11] Atypical antipsychotics often exhibit a broader receptor binding profile, including interactions with various serotonin receptor subtypes, which can contribute to their efficacy and improved side-effect profile.[12][13]

Given its structural components, it is plausible that this compound could exhibit binding affinity for dopamine and/or serotonin receptors, thereby modulating their signaling pathways.

Table 1: Summary of Potential Mechanisms of Action and Key Molecular Targets

| Therapeutic Area | Potential Mechanism of Action | Key Molecular Target(s) |

| Anticancer | Inhibition of receptor tyrosine kinase activity | VEGFR-2 |

| Induction of programmed cell death | Caspase cascade | |

| Arrest of cell division | Cell cycle checkpoints (e.g., G0/G1) | |

| Anti-inflammatory | Inhibition of prostaglandin synthesis | Cyclooxygenase-2 (COX-2) |

| CNS Activity | Modulation of neurotransmitter signaling | Dopamine D2 receptors, Serotonin receptors |

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-established in vitro assays can be employed. The following protocols provide a framework for investigating the biological activity of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of the test compound to inhibit the enzymatic activity of VEGFR-2. A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction is a common method.[14]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in a kinase buffer. Prepare serial dilutions of the test compound and a positive control (e.g., Sorafenib) in the kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme solution. Include a "no inhibitor" control and a "no enzyme" blank.

-

Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period.

-

Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP through a luciferase reaction, generating a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the "no inhibitor" control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[14]

Figure 4: Experimental Workflow for VEGFR-2 Kinase Inhibition Assay

A streamlined workflow for assessing VEGFR-2 kinase inhibition.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the test compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in an Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

In Vitro COX-2 Inhibition Assay